4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide
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Overview
Description
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group attached to a phenyl ring, which is further connected to a methoxy and dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide can be achieved through a multi-step process. One common method involves the reaction of 2-chloroethylbenzene with a suitable amide precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, dichloromethane, 0-25°C.
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Major Products
Nucleophilic Substitution: Substituted amides or thioethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Scientific Research Applications
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interaction of chloroethyl-containing compounds with biological systems, including their mechanism of action and toxicity.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound may also interact with proteins and enzymes, affecting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy with a similar chloroethyl group.
Melphalan: Another alkylating agent with structural similarities.
Cyclophosphamide: A widely used chemotherapeutic agent with a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and dimethylpropanamide moieties may enhance its solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTLLYOYYVBGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.